

(3-Amino-4-methoxyphenyl)methanol: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: (3-Amino-4-methoxyphenyl)methanol

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Abstract

(3-Amino-4-methoxyphenyl)methanol is a key aromatic intermediate in organic synthesis, valued for its dual reactivity stemming from the nucleophilic amino group and the versatile hydroxyl moiety. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications as a building block in the preparation of pharmaceuticals, dyes, and other fine chemicals. The strategic positioning of the amino, methoxy, and hydroxymethyl groups on the phenyl ring makes it a valuable scaffold for the construction of complex molecular architectures.

Chemical and Physical Properties

(3-Amino-4-methoxyphenyl)methanol is typically an off-white to brown solid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	113928-90-8	[1]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1]
Molecular Weight	153.18 g/mol	[1]
Appearance	Off-White to Light Brown to Brown Solid	[1]
Purity	96.5-100%	[1]
Storage Conditions	Room temperature, away from light, under inert gas	[1]
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.	
InChI Key	WPUAJRPNIWMHET-UHFFFAOYSA-N	

Synthesis of (3-Amino-4-methoxyphenyl)methanol

The most common and practical laboratory synthesis of **(3-Amino-4-methoxyphenyl)methanol** involves the reduction of the corresponding nitro compound, (3-Nitro-4-methoxyphenyl)methanol. Two effective reduction protocols are detailed below.

Catalytic Hydrogenation

This method utilizes hydrogen gas and a palladium catalyst for a clean and efficient reduction.

Experimental Protocol:

- Reaction Setup: To a solution of 3-Nitro-4-methoxybenzyl alcohol (5 g, 27 mmol) in methanol (250 mL) in a suitable reaction flask, add 10% Palladium on carbon (Pd/C) catalyst (5 mol%). [\[2\]](#)
- Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

- Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.^[2] The filter cake is washed with methanol.
- Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude **(3-Amino-4-methoxyphenyl)methanol** can be purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product.^[2]

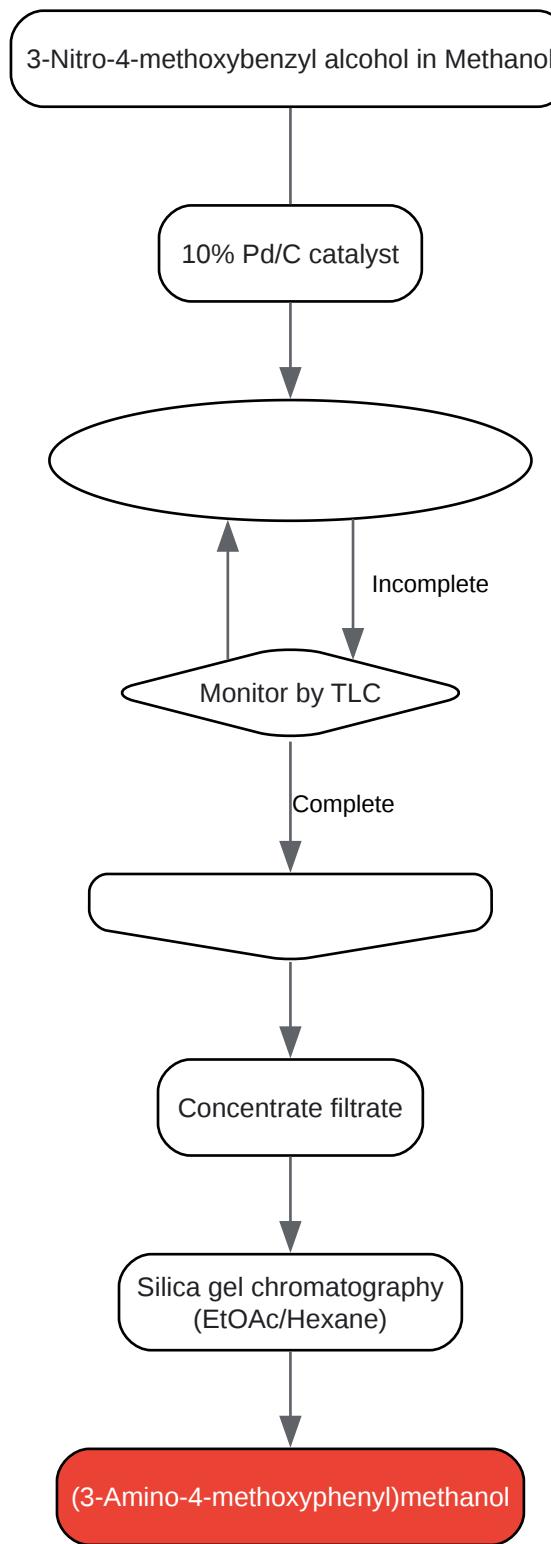
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Figure 1. Workflow for the synthesis of **(3-Amino-4-methoxyphenyl)methanol** via catalytic hydrogenation.

Reduction with Hydrazine Hydrate

An alternative method, particularly useful if high-pressure hydrogenation equipment is unavailable, employs hydrazine hydrate with an iron catalyst.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-Nitro-4-methoxybenzyl alcohol, a solvent such as methanol or ethanol, a catalytic amount of Ferric Chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$), and an auxiliary agent like activated carbon or diatomite.^[3]
- Addition of Reducing Agent: The mixture is stirred and heated to 65-70 °C. Hydrazine hydrate (80% solution) is then added dropwise over a period of 1-2 hours.^[3]
- Reaction Completion: The reaction is refluxed until TLC analysis indicates the complete consumption of the starting material.
- Work-up: The hot reaction mixture is filtered to remove the catalyst and auxiliary agent. The solid residue is washed with hot methanol.
- Isolation and Purification: The solvent is removed from the filtrate by distillation. The resulting residue is cooled, and the precipitated product is collected by filtration to yield **(3-Amino-4-methoxyphenyl)methanol**.^[3] Further purification can be achieved by recrystallization.

Spectroscopic Data

The structural confirmation of **(3-Amino-4-methoxyphenyl)methanol** is achieved through standard spectroscopic techniques. The expected data is summarized below.

Technique	Expected Data
¹ H NMR	Signals corresponding to aromatic protons (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy group protons (~3.8 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), a broad singlet for the amino group protons (variable, can be exchanged with D ₂ O), and a singlet for the hydroxyl proton (variable, can be exchanged with D ₂ O).
¹³ C NMR	Resonances for aromatic carbons, the methoxy carbon (~55 ppm), and the benzylic methylene carbon (~65 ppm).
IR (Infrared)	Characteristic absorptions for N-H stretching of the primary amine (two bands around 3300-3500 cm ⁻¹), O-H stretching of the alcohol (broad band around 3200-3600 cm ⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching.
Mass Spec. (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of 153.18 g/mol . ^[4] Common fragmentation patterns may include the loss of water (M-18) or the hydroxymethyl group (M-31).

Applications in Organic Synthesis

The utility of **(3-Amino-4-methoxyphenyl)methanol** as a synthetic intermediate is primarily due to the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or diazotized, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

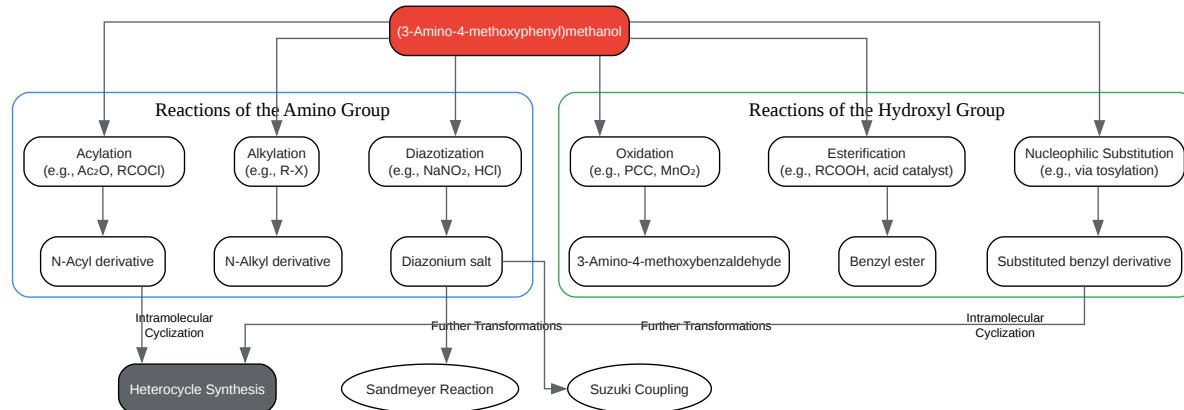
Synthesis of Heterocyclic Compounds

The vicinal arrangement of the amino and hydroxymethyl groups, following appropriate functional group manipulations, can be exploited for the synthesis of various heterocyclic systems. For example, the amino group can be acylated and then cyclized with the adjacent

side chain (after its conversion to an electrophilic center) to form nitrogen-containing heterocycles.

Intermediate for Active Pharmaceutical Ingredients (APIs)

(3-Amino-4-methoxyphenyl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential biological activity.^[1] Its structure is a precursor to substituted anilines and benzyl alcohols that are incorporated into larger drug scaffolds.



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